![molecular formula C20H19FN4O4S2 B2721213 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 951449-08-4](/img/structure/B2721213.png)
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzenesulfonamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . The compound also includes a 2-fluorophenyl group and a 3,4-dimethoxybenzenesulfonamide group .
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
One study described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a target for neuroprotective drugs. These compounds showed high affinity for the enzyme in vitro and were effective in blocking its activity in animal models, indicating potential for the treatment of neurological disorders (Röver et al., 1997).
Anticancer Potential
Another area of research has been the evaluation of aminothiazole derivatives for their anticancer effects. A study synthesized novel aminothiazole-paeonol derivatives, which showed significant inhibitory activity against various cancer cell lines, suggesting these compounds as promising leads for developing anticancer agents (Tsai et al., 2016).
Anti-Inflammatory and Analgesic Activities
Research into celecoxib derivatives identified compounds with potential anti-inflammatory, analgesic, antioxidant, and anticancer activities. These derivatives did not cause significant tissue damage in animal models, making them interesting candidates for further therapeutic development (Küçükgüzel et al., 2013).
DNA Binding and Anticancer Activity
Investigations into mixed-ligand copper(II)-sulfonamide complexes have shown that these compounds have varying degrees of DNA binding affinity and induce cell death in human tumor cells through apoptosis, highlighting their potential as anticancer agents (González-Álvarez et al., 2013).
COX-2 Inhibition
A series of benzenesulfonamide derivatives were synthesized and evaluated for their COX-2 inhibition properties. Introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of potent, highly selective COX-2 inhibitors with potential applications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
UV Protection and Antimicrobial Properties
Thiazole azodyes containing sulfonamide moieties were explored for their UV protection and antimicrobial properties when applied to cotton fabrics. These dyes not only enhanced the fabric's dyeability but also imparted effective UV protection and antibacterial properties, demonstrating their utility in textile applications (Mohamed et al., 2020).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Thiazolo[3,2-b][1,2,4]triazole compounds have been studied for their potential as anticancer agents , suggesting that this compound could also have interesting biological activities worth exploring.
Propiedades
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S2/c1-28-17-8-7-14(11-18(17)29-2)31(26,27)22-10-9-13-12-30-20-23-19(24-25(13)20)15-5-3-4-6-16(15)21/h3-8,11-12,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCKAAJYEBGNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
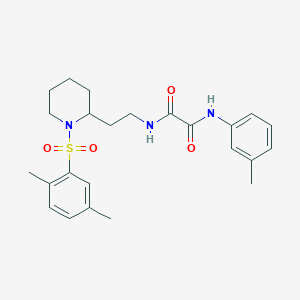

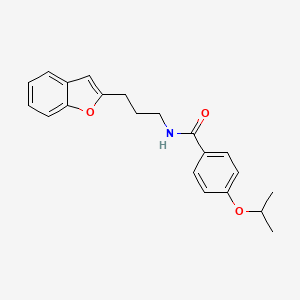
![N-[2-(1-Ethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2721135.png)
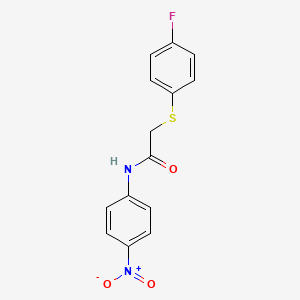
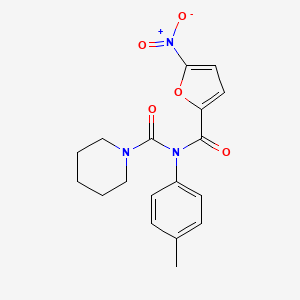
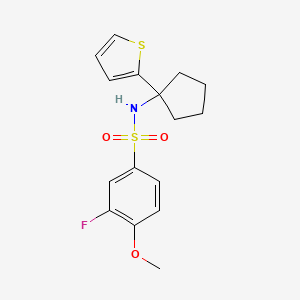
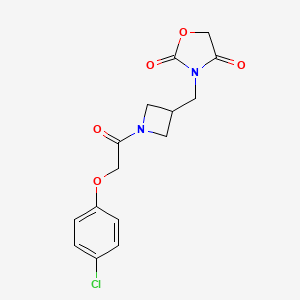
![1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2721144.png)

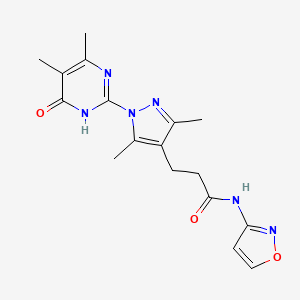
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2721147.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-3-yl)piperidine](/img/structure/B2721148.png)
![Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B2721152.png)
